4-(2H-1,2,3-Triazol-2-YL)piperidine

Description

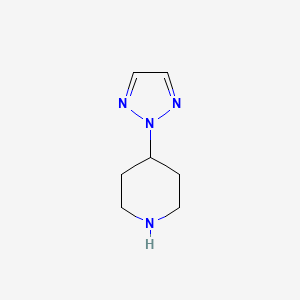

4-(2H-1,2,3-Triazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 4-position with a 2H-1,2,3-triazole moiety. Key identifiers include:

- CAS Numbers: 765270-45-9 (free base) and 690261-89-3 (hydrochloride salt) .

- Molecular Formula: C₇H₁₂N₄ (free base), C₇H₁₃ClN₄ (hydrochloride) .

- Structural Features: The triazole ring adopts a planar geometry, while the piperidine ring provides conformational flexibility. This combination is advantageous in medicinal chemistry, where piperidine derivatives are common pharmacophores .

The compound is utilized in drug discovery, particularly as a building block for kinase inhibitors and GPCR modulators, as evidenced by its inclusion in patent applications for pyrido-pyrimidinone derivatives .

Propriétés

IUPAC Name |

4-(triazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGQRNXDYZQNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459357 | |

| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765270-45-9 | |

| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-Triazol-2-YL)piperidine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

Reagents: Azide, alkyne, copper(I) catalyst (e.g., copper sulfate pentahydrate), and a reducing agent (e.g., sodium ascorbate).

Solvent: A mixture of water and an organic solvent such as dimethylformamide (DMF).

Temperature: Room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification: Typically involves crystallization or chromatography to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2H-1,2,3-Triazol-2-YL)piperidine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of various substituted triazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

4-(2H-1,2,3-triazol-2-yl)piperidine exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with the triazole moiety can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Rhizopus oryzae . The mechanism of action often involves the disruption of microbial enzyme functions due to the triazole ring's ability to interact with these enzymes.

Antifungal Activity

Recent research has highlighted the antifungal potential of novel derivatives of this compound against resistant strains like Candida auris. Compounds synthesized from this scaffold demonstrated significant efficacy with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The observed fungicidal behavior was attributed to the compounds' ability to induce apoptosis in fungal cells.

Anticancer Applications

The triazole structure is prevalent in many anticancer agents. Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various pathways. For instance, its derivatives have shown promising results in targeting lung cancer proteins through molecular docking studies . The compound's ability to interact with specific biological targets makes it a candidate for further development in cancer therapy.

Antidepressant Effects

The piperidine ring is associated with central nervous system activity. Compounds containing this structure have been explored for their antidepressant properties. The unique combination of piperidine and triazole may enhance the pharmacological profile of these compounds, making them suitable for treating mood disorders .

Chemical Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that yield derivatives with distinct biological activities. A common approach includes cyclization reactions that integrate the triazole moiety into the piperidine framework . Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, substituents on the piperidine ring can significantly alter binding affinity and selectivity towards specific targets .

Case Studies

Several studies have documented the efficacy of this compound derivatives:

Mécanisme D'action

The mechanism of action of 4-(2H-1,2,3-Triazol-2-YL)piperidine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these biological targets, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triazole-Containing Piperidine Derivatives

The substitution pattern of the triazole ring and piperidine modifications significantly influence physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

- Triazole Isomerism: The 2H-triazole isomer in the target compound may exhibit distinct electronic properties compared to 1H-substituted analogs (e.g., 690261-88-2).

- Solubility : Hydrochloride salts (e.g., 690261-89-3) enhance aqueous solubility, critical for pharmacokinetic optimization .

- Hybrid Scaffolds: Piperidine-pyrimidinone hybrids () demonstrate the versatility of 4-(2H-triazolyl)piperidine as a substituent in complex drug candidates, influencing target affinity and selectivity .

Crystallographic and Structural Insights

- Planarity : The triazole ring in this compound is planar, similar to 2-(4H-1,2,4-Triazol-4-yl)pyrimidine . This planarity facilitates π-π stacking interactions in crystal lattices or enzyme binding sites.

- Refinement Tools: Structures of related compounds (e.g., pyrido-pyrimidinones) are often solved using SHELXL, a program optimized for small-molecule crystallography .

Activité Biologique

4-(2H-1,2,3-Triazol-2-YL)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a triazole moiety. The triazole ring is known for its ability to engage in hydrogen bonding and coordination with metal ions, which may contribute to the compound's biological activities.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity Against Candida auris

A study investigated the antifungal activity of piperidine-based 1,2,3-triazole derivatives against Candida auris, a notorious fungal pathogen. Among the synthesized compounds, those containing the triazole unit demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFCs) between 0.97 and 3.9 μg/mL. The mechanism of action involved disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .

Anticancer Potential

The triazole scaffold has also been explored for its anticancer properties. Compounds containing this structure have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of c-Met kinases, which are implicated in cancer progression. For instance, a specific derivative showed an IC50 value of 0.005 µM against c-Met kinases .

- Cell Cycle Arrest : Studies indicate that certain triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : As observed in antifungal studies, the compound disrupts cellular membranes, leading to cell death.

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in target cells.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Q. What are the standard synthetic routes for 4-(2H-1,2,3-triazol-2-yl)piperidine, and how can reaction efficiency be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by piperidine functionalization. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (1–5 mol% CuI). Optimization can employ factorial design to test variables like reaction time, stoichiometry, and ligand effects (e.g., TBTA for enhanced regioselectivity) . Purity is validated via HPLC or LC-MS, with yields ranging 60–85% depending on substituent steric effects .

Q. How can structural characterization of this compound derivatives be systematically performed?

Use a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm triazole-piperidine connectivity and substituent regiochemistry. High-resolution mass spectrometry (HRMS) or MALDI-TOF verifies molecular mass. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly in chiral derivatives . IR spectroscopy identifies functional groups (e.g., C-N stretches at 1,220–1,250 cm⁻¹) .

Q. What are the common solubility and stability challenges for this compound in aqueous and organic media?

The piperidine-triazole hybrid exhibits moderate polarity, with solubility enhanced in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies (pH 3–9, 25–40°C) reveal hydrolytic degradation of the triazole ring under strongly acidic/basic conditions. Long-term storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments at −20°C .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (0.1% TFA) provides reliable quantification. For trace analysis, UPLC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity (LOQ < 1 ng/mL). Internal standards like deuterated analogs minimize matrix effects .

Q. How does the electronic nature of substituents on the triazole ring influence piperidine’s conformational flexibility?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the triazole increase ring planarity, restricting piperidine chair-to-boat transitions. Computational studies (DFT at B3LYP/6-31G*) show substituent effects on nitrogen lone-pair orientation, altering hydrogen-bonding capacity and bioactive conformations .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives with targeted bioactivity?

Quantum mechanical calculations (e.g., DFT, molecular docking) predict binding affinities to biological targets (e.g., kinases, GPCRs). Virtual screening libraries (e.g., ZINC15) filter candidates based on ADMET properties. Reaction path search algorithms (e.g., AFIR) optimize synthetic feasibility by simulating transition states and intermediates .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

Discrepancies in regioselectivity or kinetic outcomes are addressed via microkinetic modeling, incorporating solvent effects (CPCM solvation models) and catalyst dynamics (metadynamics simulations). Experimental validation through in situ IR or Raman spectroscopy tracks intermediate formation .

Q. How can reaction engineering improve scalability of this compound synthesis?

Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., triazole dimerization). Membrane separation technologies (e.g., nanofiltration) purify crude mixtures efficiently. Process analytical technology (PAT) monitors real-time parameters (pH, temp) to maintain Quality by Design (QbD) standards .

Q. What advanced statistical approaches are used to analyze structure-activity relationships (SAR) in derivatives?

Multivariate analysis (PCA, PLS regression) correlates substituent descriptors (Hammett σ, LogP) with bioactivity. Machine learning models (random forests, neural networks) predict toxicity profiles using training datasets from PubChem BioAssay .

Q. How do isotopic labeling studies (²H, ¹³C) elucidate metabolic pathways of this compound in vivo?

Radiolabeled analogs synthesized via Pd-catalyzed H/D exchange or enzymatic incorporation track hepatic metabolism (CYP450 isoforms). LC-MSⁿ fragmentation identifies glucuronidation/sulfation sites, while PET imaging quantifies biodistribution in preclinical models .

Methodological Notes

- Synthesis Optimization : Prioritize DoE (Design of Experiments) to minimize trial-and-error .

- Data Validation : Cross-reference computational predictions with crystallographic data to resolve stereochemical uncertainties .

- Safety Protocols : Adhere to ISO guidelines for handling reactive intermediates (e.g., azides) and use fume hoods with explosion-proof setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.